4-(Methylsulfonyl)piperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methylsulfonylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-10(8,9)6-2-4-7-5-3-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMYVXDXUNMQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479611-96-6 | |

| Record name | 4-methanesulfonylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Methylsulfonyl)piperidine Hydrochloride (CAS: 479611-96-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to engage in key interactions with biological targets make it a privileged motif in drug design. The introduction of a methylsulfonyl group at the 4-position of the piperidine ring imparts unique physicochemical properties, influencing solubility, polarity, and metabolic stability. This guide provides a comprehensive technical overview of 4-(Methylsulfonyl)piperidine hydrochloride, a key building block for the synthesis of advanced pharmaceutical intermediates.

Chemical Identity and Physicochemical Properties

CAS Number: 479611-96-6[3]

Molecular Formula: C₆H₁₄ClNO₂S

Molecular Weight: 199.70 g/mol

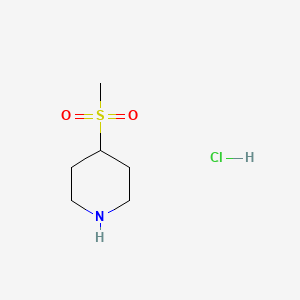

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

The hydrochloride salt form of 4-(methylsulfonyl)piperidine offers enhanced stability and aqueous solubility compared to its free base, making it more suitable for pharmaceutical development and handling.[4] The methylsulfonyl group, being a strong electron-withdrawing group, reduces the basicity of the piperidine nitrogen.[5]

| Property | Value | Source |

| Appearance | White to off-white solid | --- |

| Solubility | Soluble in water and polar organic solvents | [4] |

| Melting Point | Not available | --- |

| pKa | Not available | --- |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available piperidine derivative. A logical and field-proven synthetic strategy involves the oxidation of a thioether precursor.

Figure 2: General synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 4-(Methylthio)piperidine

A detailed protocol for the synthesis of the precursor, 4-(methylthio)piperidine, is a prerequisite. This can be achieved through various published methods, often involving the reaction of a 4-substituted piperidine with a methylthiolating agent.

Step 2: Oxidation of 4-(Methylthio)piperidine to 4-(Methylsulfonyl)piperidine

The oxidation of the thioether to the sulfone is a critical step. Careful selection of the oxidizing agent and reaction conditions is necessary to avoid over-oxidation or side reactions.

-

Reagents and Equipment:

-

4-(Methylthio)piperidine

-

Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA), potassium peroxymonosulfate (Oxone®))[6]

-

Solvent (e.g., dichloromethane (DCM), methanol/water)

-

Round-bottom flask, magnetic stirrer, ice bath

-

-

Procedure:

-

Dissolve 4-(methylthio)piperidine in the chosen solvent in a round-bottom flask and cool the mixture in an ice bath.

-

Slowly add the oxidizing agent (e.g., a solution of m-CPBA in DCM) portion-wise, maintaining the temperature below 5 °C. The use of at least two equivalents of the oxidizing agent is typically required to ensure complete conversion to the sulfone.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite solution).

-

Extract the aqueous layer with an organic solvent (e.g., DCM).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(methylsulfonyl)piperidine free base.

-

Step 3: Formation of this compound

The final step involves the conversion of the free base to its hydrochloride salt.

-

Reagents and Equipment:

-

4-(Methylsulfonyl)piperidine (free base)

-

Hydrochloric acid solution (e.g., 2 M HCl in diethyl ether or dioxane)

-

Anhydrous solvent (e.g., diethyl ether, ethyl acetate)

-

Beaker, magnetic stirrer

-

-

Procedure:

-

Dissolve the crude 4-(methylsulfonyl)piperidine free base in a minimal amount of a suitable anhydrous solvent.

-

Slowly add the hydrochloric acid solution dropwise with stirring.

-

A precipitate of this compound will form.

-

Continue stirring for a short period to ensure complete precipitation.

-

Collect the solid by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, which will be split into complex multiplets due to spin-spin coupling. The methyl group of the sulfonyl moiety will appear as a sharp singlet. The N-H proton of the piperidine hydrochloride will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the piperidine ring and the methyl group of the sulfonyl moiety.

3.2. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

-

Characteristic Absorptions:

-

Strong absorptions in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, respectively.[7][8][9][10][11]

-

A broad absorption in the region of 2700-2400 cm⁻¹ is indicative of the N-H stretch of the ammonium salt.

-

C-H stretching vibrations of the piperidine ring and methyl group will appear in the 3000-2850 cm⁻¹ region.

-

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Fragmentation: Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is expected. Fragmentation of piperidine derivatives often involves cleavage of the ring and loss of substituents.[12][13][14][15][16]

3.4. High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for assessing the purity of this compound. A reversed-phase HPLC method with charged aerosol detection (CAD) has been reported for a "4-Methanesulfonyl-piperidine hydrochloride salt," which is suitable for this compound as it lacks a strong UV chromophore.

Validated HPLC Method:

| Parameter | Condition |

| Column | Atlantis C18 (150 x 4.6 mm, 3.5 µm) |

| Mobile Phase | 0.1% Heptafluorobutyric acid in Water:Acetonitrile (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | Charged Aerosol Detection (CAD) with Nitrogen gas pressure at 35 psi |

This method has been validated for precision, linearity, and specificity.

Applications in Drug Discovery and Development

The 4-(methylsulfonyl)piperidine moiety is an important pharmacophore in modern drug discovery. The sulfonyl group can act as a hydrogen bond acceptor and its incorporation can modulate the physicochemical properties of a molecule, such as solubility and lipophilicity, thereby improving its drug-like characteristics.[5]

4.1. Role as a Versatile Building Block

This compound serves as a key intermediate for introducing the sulfonylpiperidine scaffold into more complex molecules. The piperidine nitrogen can be functionalized through various reactions, such as N-alkylation and N-acylation, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

4.2. Examples of Biological Activity

While specific clinical candidates containing the 4-(methylsulfonyl)piperidine core are not prominently in the public domain, related sulfonylpiperazine derivatives have shown potent and selective inhibitory activity against enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic diseases.[17] Furthermore, other piperidine derivatives have been investigated as inhibitors of acetylcholinesterase for the treatment of dementia.[18] The incorporation of the methylsulfonyl group can influence the binding affinity and selectivity of these compounds.

Figure 3: The role of the 4-(methylsulfonyl)piperidine scaffold in the drug discovery process.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

5.1. Hazard Identification

Piperidine hydrochloride salts are generally considered toxic if swallowed and can cause skin and serious eye irritation.[19][20][21]

5.2. Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19][22][23]

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.[19]

5.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[19]

-

Keep away from incompatible materials such as strong oxidizing agents.

5.4. Disposal

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[19]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a conformationally flexible piperidine ring and a polar, metabolically stable methylsulfonyl group provides a powerful tool for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, applications, and safe handling, intended to support the endeavors of researchers and scientists in the field of drug discovery and development.

References

[12] BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. [24] ResearchGate. (n.d.). Figure 3. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl piperidine-4-carboxylate (4MTPPC) by esterification of N-Boc-isonipecotic acid with 4-(methylthio)phenol. b) 1 H NMR (300MHz, CHCl3, 297 K) spectra of 4-(methythio)phenyl (red), 1-(tert-butyloxycarbonyl)piperidine-4-carboxylic acid (green) and 4-(methylthio)phenyl piperidine-4-carboxylate (blue). [13] PubMed. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. [14] PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [22] Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. [19] CDH Fine Chemical. (n.d.). PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [23] ChemicalBook. (2025). Piperidine hydrochloride - Safety Data Sheet. [25] ResearchGate. (n.d.). a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... | Download Scientific Diagram. [20] Jubilant Ingrevia. (2024). Safety Data Sheet - Piperidine Hydrochloride. [7] ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [21] Fisher Scientific. (2023). SAFETY DATA SHEET - Piperidine hydrochloride. [15] SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [16] ResearchGate. (n.d.). Mass spectrum of Piperidine , 2,3-dimethylwith Retention Time (RT)= 4.546. [8] ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. [9] ResearchGate. (n.d.). FTIR spectrum of 4-dodecyl benzene-1-sulfonyl chloride. [10] ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [26] Supporting Information. (n.d.). 1 - Supporting Information. [11] ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... [27] PubChem. (n.d.). 4-Methylpiperidine | C6H13N | CID 69381. [4] Benchchem. (n.d.). Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine. [5] Semantic Scholar. (n.d.). Application of Sulfonyl in Drug Design. [1] PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [28] Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof. [29] White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [30] Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [31] DTIC. (n.d.). Piperidine Synthesis. [6] Benchchem. (n.d.). Application Notes and Protocols: Oxidation of 4'-(Methylthio)acetophenone. [17] PubMed. (n.d.). Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). [18] PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [32] NIH. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. [33] PubMed. (n.d.). An evolving role of piperazine moieties in drug design and discovery. [34] PubMed. (n.d.). Biological N-oxidation of piperidine in vitro. [35] ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum. [2] ChemicalBook. (n.d.). 4-Methylpiperidine(626-58-4) 1H NMR spectrum. [36] SpectraBase. (n.d.). Piperidine. [3] ChemShuttle. (n.d.). This compound;CAS No.. [37] Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. [38] ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. [39] Chemistry Stack Exchange. (n.d.). Stereochemistry of oxidation of N-methylpiperidine. [40] MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [41] MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Application of Sulfonyl in Drug Design | Semantic Scholar [semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. jubilantingrevia.com [jubilantingrevia.com]

- 21. WERCS Studio - Application Error [assets.thermofisher.com]

- 22. pentachemicals.eu [pentachemicals.eu]

- 23. chemicalbook.com [chemicalbook.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. rsc.org [rsc.org]

- 27. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 29. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 30. thieme-connect.de [thieme-connect.de]

- 31. apps.dtic.mil [apps.dtic.mil]

- 32. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 33. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 36. spectrabase.com [spectrabase.com]

- 37. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 38. researchgate.net [researchgate.net]

- 39. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 40. mdpi.com [mdpi.com]

- 41. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Methylsulfonyl)piperidine hydrochloride physical and chemical properties.

An In-Depth Technical Guide to 4-(Methylsulfonyl)piperidine Hydrochloride: Properties, Analysis, and Applications

Abstract

This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and chemical research sectors. As a functionalized piperidine derivative, it serves as a versatile building block in the synthesis of more complex, biologically active molecules.[1][2] The presence of the polar methylsulfonyl group and the foundational piperidine scaffold imparts unique physicochemical properties that are valuable in drug design, influencing parameters such as solubility, hydrogen bonding capacity, and metabolic stability.[1][3] This guide provides a comprehensive overview of its core physical and chemical properties, detailed analytical methodologies for its quantification, its strategic role in medicinal chemistry, and essential safety and handling protocols.

Molecular Identity and Physicochemical Properties

A precise understanding of the molecular structure and associated properties of a synthetic building block is fundamental for its effective application in research and development.

Structure and Nomenclature

This compound is the hydrochloride salt of the parent compound, 4-(methylsulfonyl)piperidine. The structure features a six-membered saturated piperidine ring with a methylsulfonyl (-SO₂CH₃) group attached at the 4-position. The nitrogen atom of the piperidine ring is protonated, forming a salt with the chloride counter-ion.

It is critical to distinguish this compound from its isomer, 4-((methylsulfonyl)methyl)piperidine hydrochloride, where a methylene bridge separates the sulfonyl group from the piperidine ring. This guide focuses exclusively on the former, where the sulfur atom is directly bonded to the piperidine ring.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-(methylsulfonyl)piperidine;hydrochloride | N/A |

| CAS Number | 479611-96-6 | [4][5] |

| Molecular Formula | C₆H₁₄ClNO₂S | [4][5] |

| Molecular Weight | 199.70 g/mol | [1][4][5] |

| Canonical SMILES | CS(=O)(=O)C1CCNCC1.Cl | [4] |

Core Physical and Chemical Properties

The physicochemical profile of this compound dictates its handling, storage, and application in synthetic chemistry.

| Property | Value / Description | Source(s) |

| Appearance | White to off-white solid/powder. | [6] |

| Solubility | Readily soluble in water and other common polar solvents like methanol and ethanol. | [6][7][8] |

| Storage Conditions | Store at room temperature in a dry, well-ventilated place. Keep container tightly sealed. For long-term stability, storage under an inert atmosphere is recommended. | [4][6][9][10] |

| Chemical Stability | Stable under recommended storage conditions. The methylsulfonyl group is a robust, electron-withdrawing moiety, while the piperidine ring is a stable saturated heterocycle. | [3] |

Spectroscopic and Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quantity of chemical reagents in a drug development pipeline.

Expected Spectral Signature

While specific spectral data for this compound is not widely published, its structure allows for the prediction of key features:

-

¹H NMR: The spectrum would show signals for the piperidine ring protons, typically in the 1.5-3.5 ppm range, with their chemical shifts and splitting patterns influenced by the ring's chair conformation and the deshielding effect of the adjacent nitrogen and sulfonyl group. A singlet corresponding to the three protons of the methyl group (-SO₂CH₃) would be expected further downfield, likely around 3.0 ppm. The N-H proton of the hydrochloride salt would appear as a broad signal.

-

¹³C NMR: The spectrum would display distinct signals for the carbon atoms of the piperidine ring and a signal for the methyl carbon of the sulfonyl group. The carbon atom attached to the sulfonyl group would be significantly downfield due to the strong electron-withdrawing effect.

-

Infrared (IR) Spectroscopy: The spectrum would be characterized by strong, sharp absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak for the free base (C₆H₁₃NO₂S) at m/z ≈ 163.07.

Quantitative Analysis: A Validated HPLC-CAD Protocol

A significant challenge in the analysis of 4-(methylsulfonyl)piperidine is its lack of a strong ultraviolet (UV) chromophore, rendering standard HPLC-UV detection ineffective and insensitive.

Expertise & Causality: To overcome this limitation, a validated method utilizes High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD).[11] The CAD is a universal detector that is not dependent on the optical properties of the analyte, making it ideal for non-chromophoric compounds. Furthermore, due to the compound's polar nature, it exhibits poor retention on standard reversed-phase columns. The described method cleverly employs an ion-pairing agent, heptafluorobutyric acid (HFBA), which pairs with the protonated piperidine nitrogen to form a less polar, more retainable complex.[11]

Experimental Protocol: HPLC-CAD for Quantification

This protocol is adapted from a validated method for the quantitative analysis of 4-methanesulfonyl-piperidine.[11]

-

System Preparation:

-

HPLC System: A standard HPLC system capable of isocratic elution.

-

Column: Atlantis C18 (150 x 4.6 mm, 3.5 µm particle size).

-

Column Temperature: 40°C.

-

Detector: Charged Aerosol Detector (CAD) with nitrogen gas pressure maintained at 35 psi.

-

Mobile Phase: Prepare a solution of 0.1% heptafluorobutyric acid (HFBA) in a 90:10 (v/v) mixture of HPLC-grade water and acetonitrile. Filter and degas the mobile phase before use.

-

Flow Rate: 1.0 mL/min.

-

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

-

Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range.

-

-

Chromatographic Run & Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject equal volumes of the standard and sample solutions.

-

Record the chromatograms and integrate the peak area corresponding to the analyte.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.

-

Workflow Visualization

Role in Medicinal Chemistry and Drug Development

The strategic value of this compound lies in the advantageous properties of its constituent parts.

The Piperidine Scaffold: A Privileged Structure

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in clinically approved drugs.[3] Its prevalence is due to several key factors:

-

Improved Pharmacokinetics: The piperidine motif can enhance metabolic stability and modulate lipophilicity, which in turn improves a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]

-

Structural Versatility: Its non-planar, chair-like conformation allows for precise three-dimensional positioning of substituents to optimize interactions with biological targets.

-

Enhanced Solubility: As a basic amine, the piperidine nitrogen can be protonated to form salts (like the hydrochloride), significantly increasing aqueous solubility.[2][7]

The Influence of the Methylsulfonyl Group

The methylsulfonyl group is not merely a passive substituent; it actively modulates the molecule's properties:

-

Hydrogen Bonding: The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, enabling strong, specific interactions with amino acid residues in enzyme active sites or protein receptors.[1]

-

Polarity and Solubility: It is a highly polar group that can improve the overall aqueous solubility of a molecule, a desirable trait for drug candidates.

-

Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, contributing to a longer biological half-life.

Synthetic Utility Workflow

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling any chemical reagent.

Hazard Identification

This compound is classified with the following GHS hazards:

| Hazard Class | Hazard Statement | GHS Code | Pictogram | Signal Word | Source(s) |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | GHS07 | Warning | [4][12] |

| Skin Irritation | Causes skin irritation | H315 | GHS07 | Warning | [4][12] |

| Eye Irritation | Causes serious eye irritation | H319 | GHS07 | Warning | [4][12] |

| STOT - Single Exposure | May cause respiratory irritation | H335 | GHS07 | Warning | [4][12] |

Recommended Handling Procedures

-

Engineering Controls: Use only under a chemical fume hood to minimize inhalation risk.[13]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage and Stability

-

Container: Keep the container tightly closed and stored in a dry, cool, and well-ventilated place.[13][14]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[13]

-

Atmosphere: For enhanced stability and to prevent absorption of moisture, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[9]

Conclusion

This compound is a high-value chemical intermediate for drug discovery and development. Its combination of a privileged piperidine scaffold and a functionally important methylsulfonyl group provides a unique set of properties that medicinal chemists can leverage to design novel therapeutics. A thorough understanding of its physical properties, coupled with robust analytical methods for its characterization and strict adherence to safety protocols, enables its effective and safe application in the laboratory.

References

-

PubChem. (n.d.). 4-(Methanesulfonylmethyl)piperidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). 4-[(methylsulfonyl)methyl]piperidine hydrochloride. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

-

ChemWhat. (n.d.). 4-[(methylsulfonyl)methyl]piperidine hydrochloride. Retrieved from [Link]

-

BIOSYNCE. (n.d.). 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

PubChem. (n.d.). 4-Methylenepiperidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization of Epoxides and Homoallylic Amines. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylpiperidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.

-

PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-Methoxy-piperidine hydrochloride. Retrieved from [Link]

-

PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

Sensus Impact. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Supporting Information: Polymers from sugars and CS2. Retrieved from [Link]

-

ResearchGate. (n.d.). Partial 1H NMR spectra of 4e in DMSO-d6. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine hydrochloride - Optional[13C NMR]. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hurawalhi.com [hurawalhi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. biosynce.com [biosynce.com]

- 7. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. 290328-55-1|4-(Methylsulfonyl)piperidine|BLD Pharm [bldpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-(Methanesulfonylmethyl)piperidine hydrochloride | C7H16ClNO2S | CID 46737055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. biosynth.com [biosynth.com]

Navigating the Safety Profile of 4-(Methylsulfonyl)piperidine Hydrochloride: A Technical Guide for Researchers

For the discerning researcher and drug development professional, a comprehensive understanding of a compound's safety profile is not merely a regulatory formality but a cornerstone of scientific integrity and successful project execution. This guide provides an in-depth technical overview of the safety and hazards associated with 4-(Methylsulfonyl)piperidine hydrochloride (CAS No: 597563-39-8), a key building block in modern medicinal chemistry. Our focus will be on providing actionable insights and robust protocols to ensure safe handling and mitigate potential risks in the laboratory setting.

Section 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's identity and physical characteristics is paramount to anticipating its behavior and handling requirements.

| Property | Value | Source |

| Molecular Formula | C7H16ClNO2S | PubChem[1] |

| Molecular Weight | 213.73 g/mol | PubChem[1] |

| CAS Number | 597563-39-8 | ChemBK[2], ChemWhat[3] |

| Appearance | Solid (presumed) | Sigma-Aldrich (for related compound) |

| Storage Temperature | Inert atmosphere, Room Temperature | ChemBK[2] |

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards.[1] It is crucial to recognize and understand these classifications to implement appropriate safety measures.

GHS Pictogram:

Signal Word: Warning [1]

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (selected): [4][5]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The causality behind these classifications lies in the chemical nature of the piperidine ring and the sulfonyl group. Piperidine derivatives can be bioactive and may interact with biological systems, leading to irritation and toxicity. The hydrochloride salt form can also contribute to its irritant properties.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A proactive approach to exposure control is fundamental to laboratory safety. The following protocols are designed to create a self-validating system of protection.

Engineering Controls

-

Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][6]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[7]

Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a critical barrier against exposure.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[4][8]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[8] Gloves should be inspected before use and disposed of properly after handling the compound.

-

Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of spillage, additional protective clothing may be necessary.

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[9]

Caption: Emergency First-Aid Response Flowchart.

Section 6: Toxicological Information

While specific toxicological studies on this compound are limited in the provided search results, the GHS classification indicates acute oral toxicity ("Harmful if swallowed"). [1]The irritant properties are also well-defined. For piperidine itself, the parent compound, acute oral toxicity in rats (LD50) ranges from 133 to 740 mg/kg body weight. [10]Sublethal effects observed with piperidine include decreased motor activity, tremors, and respiratory effects. [10]Researchers should treat this compound with a similar level of caution, assuming it may have a comparable or more pronounced toxicological profile due to its substitution. To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. [5][9]

Conclusion

This compound is a valuable research chemical that can be handled safely with the appropriate precautions. A thorough understanding of its hazards, coupled with diligent adherence to the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, will empower researchers to mitigate risks and maintain a safe laboratory environment.

References

-

PubChem. 4-(Methanesulfonylmethyl)piperidine hydrochloride. National Center for Biotechnology Information. [Link]

-

ChemBK. 4-[(methylsulfonyl)methyl]piperidine hydrochloride. [Link]

-

ChemWhat. 4-[(methylsulfonyl)methyl]piperidine hydrochloride CAS#: 597563-39-8. [Link]

-

Maybridge. 4-Methylenepiperidine hydrochloride Safety Data Sheet. [Link]

-

PubChem. 4-Methylenepiperidine hydrochloride. National Center for Biotechnology Information. [Link]

-

Covethouse. This compound. [Link]

-

Capot Chemical. 4-(4-methylphenoxy)piperidine hydrochloride MSDS. [Link]

-

Australian Government Department of Health. Piperidine: Human health tier II assessment. [Link]

-

PubChem. Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)-. National Center for Biotechnology Information. [Link]

Sources

- 1. 4-(Methanesulfonylmethyl)piperidine hydrochloride | C7H16ClNO2S | CID 46737055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chemwhat.com [chemwhat.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. capotchem.cn [capotchem.cn]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Biological Activity of 4-(Methylsulfonyl)piperidine Hydrochloride

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Its conformational rigidity and the ability to modulate physicochemical properties through substitution make it a highly attractive starting point for drug design. This guide focuses on a specific, yet versatile derivative, 4-(Methylsulfonyl)piperidine hydrochloride. The introduction of the methylsulfonyl group at the 4-position significantly influences the molecule's electronic and steric properties, opening avenues for interaction with a range of biological targets.[3] This document provides a comprehensive overview of the synthesis, physicochemical characteristics, and known biological activities of this compound and its close derivatives, offering insights into its potential as a scaffold for the development of novel therapeutic agents.

Physicochemical and Structural Characteristics

This compound is a piperidine derivative characterized by the presence of a methylsulfonyl group. This functional group is known to participate in hydrogen bonding and other non-covalent interactions, which can be critical for binding to biological targets like enzymes and receptors.[3]

| Property | Value | Source(s) |

| IUPAC Name | 4-(methylsulfonyl)piperidine;hydrochloride | |

| CAS Number | 479611-96-6 | [4] |

| Molecular Formula | C6H14ClNO2S | [4] |

| Molecular Weight | 199.70 g/mol | [3] |

| Alternate CAS Numbers | 597563-39-8 (for 4-(methanesulfonylmethyl)piperidine hydrochloride) | [1] |

| Molecular Formula (alternate) | C7H16ClNO2S | [1] |

| Molecular Weight (alternate) | 213.73 g/mol | [1] |

Synthesis of Piperidine Scaffolds

The synthesis of substituted piperidines is a well-established field in organic chemistry. A common strategy for the synthesis of 4-substituted piperidines involves the use of a pre-formed piperidine ring with a functional group at the 4-position that can be further elaborated. For instance, a general synthesis of 1-(methylsulfonyl)piperidine derivatives can be achieved by reacting the corresponding piperidine with methanesulfonyl chloride in the presence of a base like triethylamine.[5][6]

A plausible synthetic route to a related compound, 4-methylenepiperidine hydrochloride, involves the reaction of tert-butyl-4-(hydroxymethyl)piperidine-1-carboxylate with methanesulfonyl chloride, followed by elimination and deprotection.[7][8]

Example Synthetic Protocol: General Synthesis of N-Sulfonylated Piperidines

This protocol describes a general method for the sulfonylation of a piperidine nitrogen.

-

Dissolution: Dissolve the starting piperidine compound (1 mmol) in an appropriate anhydrous solvent such as dichloromethane (30 mL).

-

Addition of Sulfonyl Chloride: To this solution, add the desired sulfonyl chloride (e.g., methanesulfonyl chloride) (1 mmol).

-

Base Addition: After a short period of stirring (e.g., 10 minutes), introduce a suitable base such as triethylamine (1.2 mmol) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with diluted hydrochloric acid, a saturated solution of sodium bicarbonate, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by a suitable method, such as column chromatography, if necessary.

Key Biological Activities and Mechanisms of Action

The 4-(methylsulfonyl)piperidine scaffold has been implicated in a variety of biological activities, primarily through the study of its derivatives.

Acetylcholinesterase (AChE) Inhibition

Derivatives of 4-(methylsulfonyl)piperidine have demonstrated significant potential as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[9]

A study on a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives found that the introduction of a benzylsulfonyl group at the para position of the benzamide moiety resulted in a highly potent AChE inhibitor. Specifically, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride exhibited an IC50 of 0.56 nM.[10] This compound showed an 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE).[10] In vivo studies in rats showed that this compound significantly increased acetylcholine levels in the cerebral cortex and hippocampus.[10] Another potent AChE inhibitor based on a piperidine scaffold is Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine), which has been developed for the treatment of Alzheimer's disease.[2][11]

Mechanism of Action: These piperidine-based inhibitors are believed to bind to the active site of AChE, preventing the hydrolysis of acetylcholine. The binding is likely a combination of hydrophobic and hydrogen bonding interactions within the enzyme's active site gorge. The kinetics of inhibition by these types of compounds are often of a mixed type.[2]

GABA Receptor Modulation

The structural similarity of the piperidine ring to the neurotransmitter γ-aminobutyric acid (GABA) has led to the exploration of piperidine derivatives as modulators of GABA receptors. A closely related compound, piperidine-4-sulfonic acid (P4S), is a potent and selective partial agonist of the GABAA receptor.[12][13] It displays functional selectivity, with higher efficacy at GABAA receptors containing α2, α3, and α5 subunits, and lower efficacy at those with α1, α4, and α6 subunits.[12]

Mechanism of Action: P4S is thought to bind to the GABA recognition site on the GABAA receptor.[14][15] Studies have shown that agents that interact with the benzodiazepine receptor can modulate the responses to P4S, suggesting an interaction at the GABAA receptor complex.[16] The binding of P4S and its analogues appears to be influenced by a hydrophobic pocket at the GABA recognition site.[14]

Anticancer Activity

The piperidine scaffold is a common feature in many anticancer drugs.[17] Research into sulfonamide-containing piperidine compounds has revealed significant antiproliferative effects against various human cancer cell lines.[3]

Mechanism of Action: The anticancer mechanisms of piperidine derivatives are diverse and depend on the specific substitutions on the piperidine ring. Some derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cells.[17][18] For example, certain piperidine derivatives have been found to inhibit the proliferation of colon cancer cells by arresting the cell cycle in the G1/G0 phase and inhibiting cell migration and invasion.[17] Other piperidine-containing compounds have demonstrated the ability to downregulate the expression of matrix metalloproteinases, which are involved in metastasis.[18] Furthermore, some piperidine phospholipids have shown strong macrophage-induced cytotoxicity against tumor cells.[19]

Antimicrobial Activity

Derivatives of 1-(methylsulfonyl)piperidine have been synthesized and evaluated for their antimicrobial properties. A study involving novel Schiff bases and 4-thiazolidinones containing a 1-(methylsulfonyl)piperidine moiety showed good antimicrobial activity against selected pathogenic microorganisms.[5] Other piperidine-based compounds have also demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[20][21]

Mechanism of Action: The exact mechanism of antimicrobial action for these compounds is not fully elucidated but is likely related to the disruption of microbial cell membranes or inhibition of essential enzymes.

Experimental Protocols and Methodologies

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol provides a general outline for determining the AChE inhibitory activity of a compound using the colorimetric method developed by Ellman.[9][22]

Workflow Diagram:

Caption: Workflow for the AChE inhibition assay.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of acetylcholinesterase, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide (ATCI) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

-

Assay Procedure:

-

In a 96-well microplate, add the buffer, DTNB solution, and the test compound solution to the appropriate wells.

-

Add the AChE solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI solution to all wells.

-

-

Measurement:

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Future Perspectives and Conclusion

This compound and its derivatives represent a promising class of compounds with a diverse range of biological activities. The current body of research highlights their potential as scaffolds for the development of novel therapeutics, particularly in the areas of neurodegenerative diseases, cancer, and infectious diseases.

Future research should focus on:

-

Synthesis of focused libraries: The synthesis and screening of a wider range of derivatives will help to elucidate the structure-activity relationships for different biological targets.

-

Mechanism of action studies: More in-depth studies are needed to fully understand the molecular mechanisms by which these compounds exert their biological effects.

-

Pharmacokinetic profiling: Detailed pharmacokinetic studies are required to assess the drug-like properties of the most promising compounds.

References

-

K. Fuji, et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]

-

Wikipedia. Piperidine-4-sulfonic acid. Wikipedia. Available at: [Link]

- Google Patents. (2018). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents.

-

C. K. Belwal, et al. (2012). Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. ResearchGate. Available at: [Link]

-

R. Rajasekhar, et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link]

- Google Patents. (2017). Preparation method for 4-methylenepiperidine or acid addition salt thereof. Google Patents.

-

S. K. Chung, et al. (2000). Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. PubMed. Available at: [Link]

-

S. K. Kulkarni, et al. (1984). Modulation of the responses to the GABA-mimetics, THIP and piperidine-4-sulphonic acid, by agents which interact with benzodiazepine receptors. An electrophysiological study on cultured mouse neurones. PubMed. Available at: [Link]

-

K. K. Goel, et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

-

M. Pour, et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

-

V. D. Zhelev, et al. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]

-

A. Zdziennicka, et al. (2016). Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. PubMed Central. Available at: [Link]

-

H. Sugimoto, et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link]

-

M. T. Nielsen, et al. (2005). Activity of Novel 4-PIOL Analogues at Human Alpha 1 Beta 2 Gamma 2S GABA(A) Receptors--Correlation With Hydrophobicity. PubMed. Available at: [Link]

-

PubChem. 4-(Methanesulfonylmethyl)piperidine hydrochloride. PubChem. Available at: [Link]

-

Oakwood Chemical. This compound, 97% Purity, C6H14ClNO2S, 10 grams. Oakwood Chemical. Available at: [Link]

-

Y. Yamanashi, et al. (1991). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). PubMed. Available at: [Link]

-

S. J. Enna, et al. (1982). Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. PubMed. Available at: [Link]

-

S. Deb, et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available at: [Link]

-

A. G. Ozdemir, et al. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. Available at: [Link]

-

G. G. G. C. M. de Haas, et al. (2021). The GABA B Receptor—Structure, Ligand Binding and Drug Development. MDPI. Available at: [Link]

-

S. Kumar, et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH. Available at: [Link]

-

P. Krogsgaard-Larsen, et al. (1980). Piperidine-4-sulphonic Acid, a New Specific GABA Agonist. PubMed. Available at: [Link]

-

T. R. Henderson, et al. (1988). Cardiovascular effects of 1-methyl-4-(1-naphthylvinyl)piperidine hydrochloride. PubMed. Available at: [Link]

-

A. Szabó, et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]

-

S. Biersack, et al. (2018). Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids With Improved Anticancer Activity. PubMed. Available at: [Link]

-

C. J. Marasco Jr, et al. (1991). Antitumor activity of a piperidine phospholipid. PubMed. Available at: [Link]

-

ChemUniverse. 4-(3-(methylsulfonyl)phenyl)piperidine hydrochloride. ChemUniverse. Available at: [Link]

Sources

- 1. 4-(Methanesulfonylmethyl)piperidine hydrochloride | C7H16ClNO2S | CID 46737055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures | MDPI [mdpi.com]

- 7. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 8. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 9. ijpsi.org [ijpsi.org]

- 10. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperidine-4-sulfonic acid - Wikipedia [en.wikipedia.org]

- 13. Piperidine-4-sulphonic acid, a new specific GABA agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activity of novel 4-PIOL analogues at human alpha 1 beta 2 gamma 2S GABA(A) receptors--correlation with hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modulation of the responses to the GABA-mimetics, THIP and piperidine-4-sulphonic acid, by agents which interact with benzodiazepine receptors. An electrophysiological study on cultured mouse neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 18. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antitumor activity of a piperidine phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 21. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(Methylsulfonyl)piperidine Hydrochloride: Exploring Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds. Its prevalence is a testament to its favorable physicochemical properties and synthetic tractability. This technical guide focuses on a specific, yet under-explored derivative, 4-(Methylsulfonyl)piperidine hydrochloride. While direct and extensive therapeutic evaluations of this compound are not widely published, this guide will synthesize available information on its chemical properties, plausible synthetic routes, and, by examining structurally related compounds, explore its potential therapeutic applications, with a particular focus on its prospective role as an enzyme inhibitor in the context of central nervous system (CNS) disorders.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. This compound is a white to off-white solid.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO₂S | [1] |

| Molecular Weight | 199.70 g/mol | [1] |

| CAS Number | 597563-39-8 | [1] |

| Appearance | Solid | [2] |

| Solubility | Soluble in water | General knowledge based on hydrochloride salt form |

Synthesis of this compound

Diagram of Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 1-(Methylsulfonyl)-4-(methylsulfonyloxy)piperidine

-

To a solution of 4-hydroxypiperidine (1.0 eq) and triethylamine (3.0 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (2.2 eq) dropwise.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from ethyl acetate-n-hexane to obtain 1-(methylsulfonyl)-4-(methylsulfonyloxy)piperidine.

Step 2: Synthesis of 4-(Methylsulfonyl)piperidine and its Hydrochloride Salt

-

To a suspension of lithium aluminum hydride (LAH) (excess) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 1-(methylsulfonyl)-4-(methylsulfonyloxy)piperidine (1.0 eq) in THF dropwise.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate under reduced pressure to obtain crude 4-(methylsulfonyl)piperidine.

-

Dissolve the crude product in diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

-

Filter and dry the resulting solid to yield this compound.

This proposed synthesis is based on standard organic chemistry transformations and provides a logical route to the target compound.

Potential Therapeutic Applications: An Exploratory Analysis

While direct therapeutic applications of this compound are not yet established, the structural motif of a sulfonyl group attached to a piperidine ring is present in compounds with significant biological activity. This section will explore potential therapeutic avenues based on structure-activity relationships with analogous compounds.

Enzyme Inhibition in Central Nervous System (CNS) Disorders

A compelling area of investigation for this compound is its potential as an enzyme inhibitor for the treatment of CNS disorders, particularly neurodegenerative diseases like Alzheimer's disease. This hypothesis is strongly supported by research on structurally related compounds.

Acetylcholinesterase (AChE) Inhibition:

A study on novel piperidine derivatives identified 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride as a highly potent inhibitor of acetylcholinesterase (AChE), with an IC50 of 0.56 nM.[3] This compound demonstrated an 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE) and significantly increased acetylcholine levels in the cerebral cortex and hippocampus of rats.[3]

The presence of the benzylsulfonyl moiety in this potent AChE inhibitor suggests that the sulfonyl group, in conjunction with the piperidine core, can play a crucial role in binding to the active site of the enzyme. While this compound is a simpler molecule, it contains the key sulfonylpiperidine pharmacophore. It is plausible that this core structure could serve as a foundational element for the design of more complex and potent AChE inhibitors.

Caption: Simplified diagram illustrating the mechanism of acetylcholinesterase inhibition.

Other Potential CNS and Analgesic Applications

The piperidine scaffold is a common feature in many centrally acting drugs and analgesics.[4][5][6] While direct evidence for this compound is lacking, the broader class of piperidine derivatives has been extensively investigated for:

-

Analgesic Activity: Numerous piperidine derivatives exhibit potent analgesic properties, often mediated through opioid receptors.[6]

-

Neuroprotective Effects: Certain piperidine compounds have shown neuroprotective properties in models of ischemia and other neuronal insults.[7][8]

-

Anti-inflammatory Activity: Some piperidine derivatives have demonstrated anti-inflammatory effects in various preclinical models.[9]

The methylsulfonyl group can influence the polarity, hydrogen bonding capacity, and overall electronic properties of the piperidine ring, potentially modulating its interaction with various biological targets within the CNS.

Experimental Protocols for Evaluation

To ascertain the therapeutic potential of this compound, a series of in vitro and in vivo assays would be necessary. The following protocols provide a starting point for such investigations.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the AChE inhibitory activity of a compound.

Principle:

The assay measures the hydrolysis of acetylthiocholine by AChE. The product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Procedure:

-

Prepare solutions of the test compound (this compound) at various concentrations.

-

In a 96-well plate, add in the following order:

-

Phosphate buffer (pH 8.0)

-

Test compound solution

-

AChE solution

-

-

Incubate at room temperature for 15 minutes.

-

Add DTNB solution.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Analgesic Activity Assay (Hot Plate Test)

This is a common method to assess the central analgesic activity of a compound in rodents.

Principle:

The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., licking a paw or jumping) after administration of the test compound indicates an analgesic effect.

Procedure:

-

Acclimate the animals (e.g., mice or rats) to the hot plate apparatus, which is maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Record the baseline latency for each animal.

-

Administer the test compound (this compound) or a vehicle control via an appropriate route (e.g., intraperitoneal or oral).

-

At predetermined time intervals after administration, place the animal on the hot plate and record the latency to the first sign of nociception.

-

A cut-off time is established to prevent tissue damage.

-

Compare the post-treatment latencies to the baseline values to determine the analgesic effect.

Conclusion

This compound represents an intriguing, yet largely unexplored, chemical entity with potential for therapeutic applications. While direct biological data is scarce, the presence of the sulfonylpiperidine core, a key pharmacophore in a known potent acetylcholinesterase inhibitor, provides a strong rationale for investigating its potential in the realm of CNS disorders, particularly Alzheimer's disease. Furthermore, the broader pharmacological profile of piperidine derivatives suggests that analgesic and anti-inflammatory activities may also be worthy of investigation. The synthetic route and experimental protocols outlined in this guide provide a framework for initiating such preclinical studies. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

- Sugimoto, H., Tsuchiya, Y., Sugumi, H., Higurashi, K., Karibe, N., Iimura, Y., Sasaki, A., Kawakami, Y., Nakamura, T., Araki, S., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1880-1887.

-

PubChem. (n.d.). 4-(Methanesulfonylmethyl)piperidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Rasayan J. Chem. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498.

- Jahan, S., Akhtar, S., Kamil, A., Mushtaq, N., Saify, Z. S., & Arif, M. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.

- Google Patents. (2018). Process for preparing 4-methylenepiperidine or acid addition salt thereof (CN108017573B).

- Google Patents. (2017). Preparation method for 4-methylenepiperidine or acid addition salt thereof (CN107286193A).

- Matsuoka, Y., et al. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3470.

-

PubChem. (n.d.). 4-(methylsulfanyl)piperidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Narayanasamy, J. K., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 199, 112371.

- Yesilada, E., & Küpeli, E. (2007). Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride. Journal of Ethnopharmacology, 111(1), 32-37.

- Feldman, P. L., et al. (1992). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 35(15), 2547-2556.

- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2010). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. E-Journal of Chemistry, 7(4), 1339-1344.

- Sugimoto, H., et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 34(2), 505-518.

- Iorio, M. A., et al. (1981). 4-Anilidopiperidine Analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as Ring-Expanded Analogues. Journal of Medicinal Chemistry, 24(7), 885-889.

- Jin, G. Z., et al. (2007). Neuroprotective effect of piperine on primarily cultured hippocampal neurons. Acta Pharmacologica Sinica, 28(12), 1885-1892.

- Naseem, H., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Chemical and Pharmaceutical Research, 9(3), 164-173.

- Bartolini, M., et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry, 241, 114620.

- DeCoster, M. A., et al. (1998). Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats. Anesthesia & Analgesia, 87(6), 1299-1305.

- de Oliveira, A. C., et al. (2022). Analgesic and Anti-Inflammatory Properties of Ethanolic Extract of Piper vicosanum Leaves. Molecules, 27(22), 7856.

- Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan journal of pharmaceutical sciences, 29(1), 77-82.

- Tasleem, F., et al. (2014). Anti-inflammatory activity of piperine. Journal of basic and clinical physiology and pharmacology, 25(1), 93-97.

- DeCoster, M. A., et al. (2000). sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion. Stroke, 31(4), 976-982.

- Gorrod, J. W., & Damani, L. A. (1979). Biological N-oxidation of piperidine in vitro. Xenobiotica, 9(4), 209-218.

- El-Sayed, M. A., et al. (2020).

- Moi, D., et al. (2023). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 14(1), 69-76.

- Cliffe, I. A., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432-439.

- Seminerio, M. J., et al. (2014). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. European Journal of Pharmacology, 725, 6-16.

- Goti, A., et al. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 25(15), 3481.

- Bang, J. S., et al. (2009). Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1beta-stimulated fibroblast-like synoviocytes and in rat arthritis models. Arthritis Research & Therapy, 11(2), R49.

-

Biosynce. (n.d.). 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride CAS 651057-01-1. Retrieved from [Link]

-

PharmaCompass. (n.d.). 4-methylene piperidine-HCl. Retrieved from [Link]

Sources

- 1. 4-(Methanesulfonylmethyl)piperidine hydrochloride | C7H16ClNO2S | CID 46737055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Ethylsulfonyl)piperidine hydrochloride 1147107-63-8 [sigmaaldrich.com]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 4-(Methylsulfonyl)piperidine Hydrochloride in Modern Drug Discovery: From a Versatile Building Block to a Core Pharmacophore

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(Methylsulfonyl)piperidine hydrochloride is not an active pharmaceutical ingredient with a direct mechanism of action; rather, it stands as a pivotal building block in medicinal chemistry. Its true value lies in its incorporation into larger, more complex molecules, where the unique physicochemical properties of the methylsulfonylpiperidine moiety contribute significantly to target binding, selectivity, and pharmacokinetic profiles. This guide delves into the pharmacophoric significance of this scaffold, explores its application in the synthesis of bioactive compounds, and outlines the standard experimental and computational workflows for characterizing novel drug candidates derived from it. By understanding the strategic utility of this versatile intermediate, researchers can better leverage its properties to design and develop next-generation therapeutics.

Introduction: The Profile of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular fragments appear with remarkable frequency in the structures of approved drugs and clinical candidates. These are often referred to as "privileged scaffolds."[1][2] The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prominent examples of such a scaffold, present in numerous pharmaceuticals across a wide range of therapeutic areas.[3][4][5] this compound represents a functionalized version of this core structure, offering chemists a pre-packaged set of desirable properties for drug design.